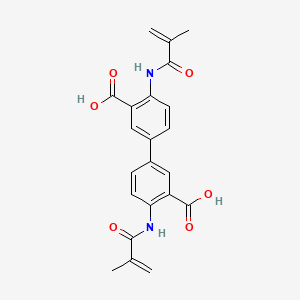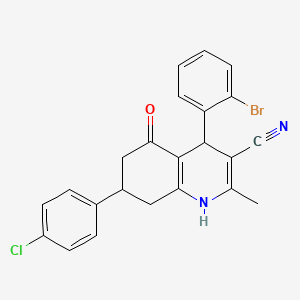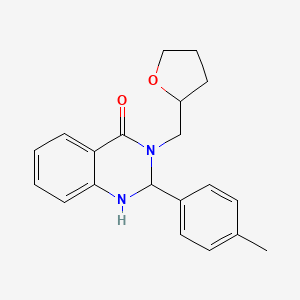![molecular formula C19H14BrNO B4982504 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a chemical compound that belongs to the class of benzoquinolines. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues and cells. Additionally, it has been shown to exhibit antibacterial and antifungal activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is its high yield and purity in the synthesis method. Additionally, the compound exhibits a range of biological effects, making it a useful tool for studying various biological processes. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One potential direction is the development of analogs with improved biological activity and reduced toxicity. Another potential direction is the study of the compound's potential applications in photodynamic therapy and as a fluorescent probe. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis method of the compound is high-yielding and produces a pure product. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the study of the compound, including the development of analogs with improved biological activity and further studies to fully understand its mechanism of action.
Synthesis Methods
The synthesis of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves the reaction of 3-bromobenzaldehyde and 2-aminobenzophenone in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the synthesis method is high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-14-6-3-5-13(10-14)16-11-18(22)21-17-9-8-12-4-1-2-7-15(12)19(16)17/h1-10,16H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPUSABODKFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)
![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)

![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)



![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)

![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
